molecular formula C13H19NO2 B13003557 N-(2-Ethoxy-5-methoxybenzyl)prop-2-en-1-amine

N-(2-Ethoxy-5-methoxybenzyl)prop-2-en-1-amine

Cat. No.: B13003557
M. Wt: 221.29 g/mol
InChI Key: SKZCEWQRMIZWNH-UHFFFAOYSA-N
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Description

N-(2-Ethoxy-5-methoxybenzyl)prop-2-en-1-amine is an organic compound with the molecular formula C13H19NO2. This compound is characterized by the presence of an ethoxy group, a methoxy group, and a benzylamine moiety attached to a prop-2-en-1-amine backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethoxy-5-methoxybenzyl)prop-2-en-1-amine typically involves the reaction of 2-ethoxy-5-methoxybenzaldehyde with prop-2-en-1-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or nickel to facilitate the formation of the desired product. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as the laboratory synthesis but are optimized for higher yields and efficiency. The use of advanced catalytic systems and automated reactors helps in achieving consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethoxy-5-methoxybenzyl)prop-2-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(2-Ethoxy-5-methoxybenzyl)prop-2-en-1-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-Ethoxy-5-methoxybenzyl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Ethoxy-3-methoxybenzyl)prop-2-en-1-amine
  • N-(5-bromo-2-ethoxy-3-methoxybenzyl)prop-2-en-1-amine

Uniqueness

N-(2-Ethoxy-5-methoxybenzyl)prop-2-en-1-amine is unique due to its specific substitution pattern on the benzylamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

N-[(2-ethoxy-5-methoxyphenyl)methyl]prop-2-en-1-amine

InChI

InChI=1S/C13H19NO2/c1-4-8-14-10-11-9-12(15-3)6-7-13(11)16-5-2/h4,6-7,9,14H,1,5,8,10H2,2-3H3

InChI Key

SKZCEWQRMIZWNH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)OC)CNCC=C

Origin of Product

United States

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